molecular formula C11H12BrFSi B12851634 2-Bromo-3-fluorophenylacetylene, TMS protected

2-Bromo-3-fluorophenylacetylene, TMS protected

Cat. No.: B12851634
M. Wt: 271.20 g/mol
InChI Key: JLOOQTMERRKNJV-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound with the molecular formula C11H10BrFSi It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the acetylene group is protected by a trimethylsilyl (TMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetylene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.

    TMS Protection: The acetylene group is then protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). This step ensures the stability of the acetylene group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenylacetylene, TMS protected, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds with aryl or alkyl halides.

    Deprotection: The TMS group can be removed under acidic or basic conditions to yield the free acetylene compound.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, THF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), solvents (e.g., toluene, DMF).

    Deprotection: Acids (e.g., HCl, TFA), bases (e.g., NaOH), solvents (e.g., methanol, ethanol).

Major Products Formed

    Substitution Reactions: Substituted phenylacetylenes with various functional groups.

    Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.

    Deprotection: 2-Bromo-3-fluorophenylacetylene.

Scientific Research Applications

2-Bromo-3-fluorophenylacetylene, TMS protected, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenylacetylene, TMS protected, depends on the specific reaction it undergoes. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes. The TMS group provides stability to the acetylene moiety, allowing for selective reactions at the bromine and fluorine positions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chlorophenylacetylene, TMS protected: Similar structure but with a chlorine substituent instead of fluorine.

    2-Bromo-3-iodophenylacetylene, TMS protected: Similar structure but with an iodine substituent instead of fluorine.

    2-Bromo-3-methylphenylacetylene, TMS protected: Similar structure but with a methyl substituent instead of fluorine.

Uniqueness

2-Bromo-3-fluorophenylacetylene, TMS protected, is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H12BrFSi

Molecular Weight

271.20 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3

InChI Key

JLOOQTMERRKNJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br

Origin of Product

United States

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